Cas no 2172595-69-4 (5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine)
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine
- EN300-1599911
- 2172595-69-4
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- Inchi: 1S/C11H9FN2O3S/c1-18(15,16)11-13-6-10(7-14-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3
- InChI Key: NUQVBVXWOVZOHK-UHFFFAOYSA-N
- SMILES: S(C)(C1N=CC(=CN=1)OC1C=CC=C(C=1)F)(=O)=O
Computed Properties
- Exact Mass: 268.03179149g/mol
- Monoisotopic Mass: 268.03179149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 77.5Ų
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599911-0.05g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-0.1g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-0.25g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-0.5g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-1.0g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-2.5g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-5.0g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-10.0g |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1599911-50mg |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 50mg |
$768.0 | 2023-09-23 | ||
| Enamine | EN300-1599911-100mg |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine |
2172595-69-4 | 100mg |
$804.0 | 2023-09-23 |
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine
Introduction to 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine (CAS No. 2172595-69-4)
5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. With the CAS number 2172595-69-4, this molecule has garnered attention due to its structural uniqueness and potential therapeutic benefits. The compound belongs to the pyrimidine class, which is well-documented for its role in various biological processes and medicinal applications. The presence of both a fluorophenoxyl group and a methanesulfonyl moiety in its structure imparts distinct chemical properties that make it a valuable intermediate in synthesizing novel pharmaceutical agents.
The fluorine atom in the 3-fluorophenoxy group is a key feature, contributing to the compound's metabolic stability and binding affinity. Fluorinated aromatic compounds are widely recognized for their enhanced bioavailability and prolonged half-life in biological systems. This characteristic is particularly advantageous in the development of drugs that require sustained activity. Furthermore, the methanesulfonyl group introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This dual functionality makes 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing inhibitors targeting specific enzymes and pathways involved in diseases such as cancer, inflammation, and infectious disorders. The pyrimidine scaffold is frequently employed in designing such inhibitors due to its ability to mimic natural biomolecules and interact with biological targets effectively. The structural features of 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine suggest its potential utility in inhibiting enzymes that play crucial roles in these pathological processes. For instance, studies have indicated that pyrimidine derivatives can modulate kinases and other enzyme families involved in cell signaling pathways.
One of the most compelling aspects of this compound is its role as a building block in synthesizing more complex pharmacophores. The combination of the fluorophenoxy and methanesulfonyl groups provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of the final drug candidate. This flexibility is essential in optimizing drug efficacy, selectivity, and pharmacokinetic profiles. Recent advancements in computational chemistry have further enhanced the ability to predict how modifications to this core structure will affect its biological activity. These computational tools enable medicinal chemists to design derivatives with improved characteristics more efficiently than traditional methods alone.
The pharmaceutical industry has been particularly interested in developing small molecule inhibitors that can modulate protein-protein interactions (PPIs). Pyrimidine-based compounds have shown promise in this area due to their ability to bind deeply into protein pockets and disrupt aberrant interactions. The specific arrangement of atoms in 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine makes it a suitable candidate for targeting PPIs associated with diseases like cancer and autoimmune disorders. By understanding how this compound interacts with biological targets at a molecular level, researchers can develop strategies to enhance its binding affinity and reduce off-target effects.
Moreover, the synthesis of 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine has been optimized through various methodologies to ensure high yield and purity. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have been employed to streamline the process and improve scalability. These advancements not only reduce production costs but also minimize waste generation, aligning with green chemistry principles. The availability of high-quality starting materials and efficient synthetic routes has facilitated extensive research into this compound's applications.
Recent studies have explored the pharmacological effects of derivatives inspired by 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine. For example, researchers have synthesized analogs with modified substitution patterns on the pyrimidine ring or additional functional groups attached to the aromatic rings. These derivatives have been evaluated for their potential as kinase inhibitors, showing promising results in preclinical studies. Some compounds have demonstrated significant inhibitory activity against specific kinases while maintaining good selectivity profiles, indicating their therapeutic potential.
The role of fluorine atoms in enhancing drug properties cannot be overstated. The electronic properties of fluorine can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. In 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine, the fluorine atom contributes to these effects by inducing an electron-withdrawing effect through resonance and inductive mechanisms. This influence can alter how the molecule interacts with enzymes or receptors, potentially leading to improved therapeutic outcomes. Furthermore, fluorine atoms are often used as probes in nuclear magnetic resonance (NMR) spectroscopy, facilitating structural elucidation and mechanistic studies.
The methanesulfonyl group also plays a critical role in determining the chemical behavior of this compound. This moiety is known for its ability to enhance binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with biological targets. In addition, methanesulfonyl derivatives are often used as intermediates in synthesizing more complex molecules due to their reactivity under various conditions. The presence of both fluoroaromatic and sulfonyl functionalities makes 5-(3-fluorophenoxy)-2-methanesulfonylpyrimidine a versatile scaffold for drug discovery efforts.
In conclusion,5-(3-fluorophenoxy)-2-methanesuliony pyrimidine (CAS No 2172595694) represents an important advancement in pharmaceutical chemistry Its unique structural features offer multiple opportunities for designing novel therapeutic agents with improved efficacy selectivity Pharmacokinetic profiles Future research will likely continue exploring derivatives inspired by this core structure further expanding its applications across various therapeutic areas As computational methods improve understanding how modifications affect biological activity researchers will be better positioned optimize drug candidates more efficiently This compound exemplifies how careful molecular design can lead groundbreaking discoveries medicine
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